Cas no 1539194-19-8 (1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine)

1-(Pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring both pyridine and 1,2,3-triazole moieties, offering versatile reactivity for synthetic applications. Its structure combines a nucleophilic amine group at the 4-position of the triazole ring with a pyridinylmethyl substituent, enabling functionalization for pharmaceutical and material science research. The compound is particularly valuable as a building block in medicinal chemistry, where its dual heterocyclic framework can enhance binding interactions in target molecules. Its stability and synthetic accessibility make it a practical intermediate for developing bioactive compounds, including kinase inhibitors and antimicrobial agents. The amine group further allows for derivatization, expanding its utility in combinatorial chemistry and drug discovery.
1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine structure
1539194-19-8 structure
商品名:1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine
CAS番号:1539194-19-8
MF:C8H9N5
メガワット:175.190560102463
CID:5694231
PubChem ID:79530048

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
    • CS-0284354
    • 1-(PYRIDIN-4-YLMETHYL)-1H-1,2,3-TRIAZOL-4-AMINE
    • EN300-1114596
    • 1539194-19-8
    • AKOS018085761
    • 1H-1,2,3-Triazol-4-amine, 1-(4-pyridinylmethyl)-
    • 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine
    • インチ: 1S/C8H9N5/c9-8-6-13(12-11-8)5-7-1-3-10-4-2-7/h1-4,6H,5,9H2
    • InChIKey: HSUBKONCXHWNLD-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(N)N=N1)CC1C=CN=CC=1

計算された属性

  • せいみつぶんしりょう: 175.08579531g/mol
  • どういたいしつりょう: 175.08579531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 69.6Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • ふってん: 443.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 5.18±0.10(Predicted)

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1114596-0.05g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1114596-0.25g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1114596-0.5g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1114596-2.5g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1114596-5g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1114596-1g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
1g
$986.0 2023-10-27
Enamine
EN300-1114596-1.0g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8
1g
$1315.0 2023-05-27
Enamine
EN300-1114596-10g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1114596-0.1g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1114596-5.0g
1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine
1539194-19-8
5g
$3812.0 2023-05-27

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine 関連文献

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amineに関する追加情報

Introduction to 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 1539194-19-8)

1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine is a heterocyclic organic compound characterized by a triazole ring fused with a pyridine moiety. This compound, identified by its Chemical Abstracts Service (CAS) number 1539194-19-8, has garnered significant attention in the pharmaceutical and chemical research communities due to its versatile structural framework and potential biological activities. The presence of both the triazole and pyridine functional groups imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine consists of a five-membered triazole ring connected to a pyridine ring via a methyl linker. The triazole ring is known for its stability and ability to participate in hydrogen bonding, while the pyridine moiety offers opportunities for further functionalization and interaction with biological targets. This combination of features has positioned the compound as a promising candidate for various therapeutic interventions.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential applications in medicinal chemistry. The triazole-pyridine hybrid structure has been extensively explored due to its ability to modulate biological pathways effectively. Studies have shown that such hybrids can exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, infectious diseases, and cancer progression. The pyridine moiety, in particular, is well-documented for its role in enhancing binding affinity and selectivity in drug molecules.

One of the most compelling aspects of 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis involving condensation reactions between appropriate precursors. The triazole formation typically involves the reaction of an azide with an alkyne under transition metal catalysis, while the subsequent introduction of the pyridine group can be achieved through nucleophilic substitution or cross-coupling reactions. These synthetic routes allow for modifications at various positions within the molecule, enabling researchers to tailor its properties for specific applications.

Recent advancements in computational chemistry have further facilitated the exploration of 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine's potential applications. Molecular docking studies have been conducted to evaluate its binding interactions with target proteins such as kinases and transcription factors. These studies have revealed that the compound exhibits high affinity for certain enzyme active sites, suggesting its utility as an inhibitor in therapeutic contexts. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of more effective derivatives.

The pharmaceutical industry has taken notice of the promising properties of 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine, leading to several ongoing research initiatives aimed at developing novel drug candidates based on this scaffold. Researchers are investigating its efficacy in preclinical models for conditions such as cancer, neurodegenerative diseases, and autoimmune disorders. Preliminary results indicate that the compound demonstrates significant pharmacological activity without notable side effects at therapeutic doses. These findings have prompted further investigation into optimizing its pharmacokinetic profile and bioavailability.

Material science applications of 1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amino are also being explored due to its unique structural features. The compound's ability to form stable complexes with metal ions makes it suitable for use in catalysis and sensor development. Additionally, its electronic properties have been exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). These interdisciplinary applications highlight the broad utility of this heterocyclic compound beyond traditional pharmaceutical uses.

In conclusion, 1-(pyridin - 4 - ylmethyl - 1 H - 1 , 2 , 3 - tri azol - 4 - am ine) (CAS No. 1539194 - 19 - 8) represents a structurally intriguing compound with significant potential across multiple domains of chemical research. Its unique combination of functional groups, tri azole-py rid ine hybrid architecture,and synthetic tractability make it an attractive candidate for further exploration in drug discovery, material science,and beyond . As research continues to uncover new applications, this compound is poised to play a pivotal role in advancing scientific understanding and technological innovation .

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